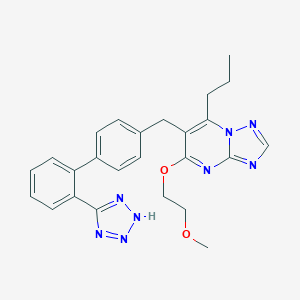
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective antagonist of orexin 1 receptors.
Mechanism Of Action
TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Orexin neurons are located in the hypothalamus and project to various regions of the brain, including the thalamus, basal forebrain, and brainstem. These neurons are activated during wakefulness and promote arousal. The blockade of orexin 1 receptors by TAK-915 promotes sleep by reducing the activity of these neurons.
Biochemical And Physiological Effects
TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, with no significant activity against other receptors. In preclinical studies, TAK-915 has been shown to promote sleep without affecting other physiological functions, such as cardiovascular and respiratory function.
Advantages And Limitations For Lab Experiments
TAK-915 has several advantages for use in laboratory experiments. It is a highly selective antagonist of orexin 1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological functions. However, TAK-915 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective orexin 1 receptor antagonists. Another area of interest is the investigation of the role of orexin 1 receptors in other physiological functions, such as feeding behavior and addiction. Additionally, the potential therapeutic applications of TAK-915 in other disorders, such as obesity and addiction, warrant further investigation.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has shown promise in scientific research for its potential use in the treatment of sleep disorders. TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Further research is needed to fully understand the potential therapeutic applications of TAK-915 in various disorders and to develop more potent and selective orexin 1 receptor antagonists.
Synthesis Methods
The synthesis of TAK-915 involves several steps, including the condensation of 4-(2-methoxyethoxy)benzaldehyde with 2-aminopyrimidine to form a Schiff base. The Schiff base is then reacted with 2-(1H-tetrazol-5-yl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.
Scientific Research Applications
TAK-915 has been extensively studied for its potential use in the treatment of various disorders, including insomnia, anxiety, and depression. Orexin 1 receptors are involved in the regulation of sleep-wake cycles, and the blockade of these receptors has been shown to promote sleep. TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, making it a promising candidate for the treatment of sleep disorders.
properties
CAS RN |
168152-95-2 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C25H26N8O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32) |
InChI Key |
NUGWWMFQRUMDOI-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Other CAS RN |
168152-95-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



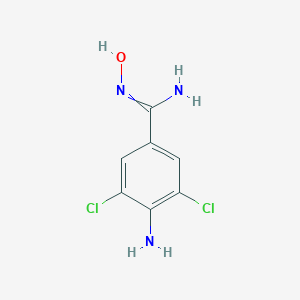
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
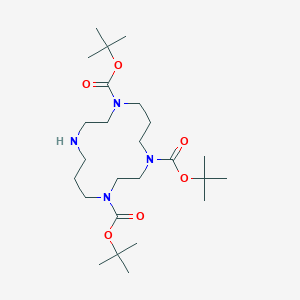
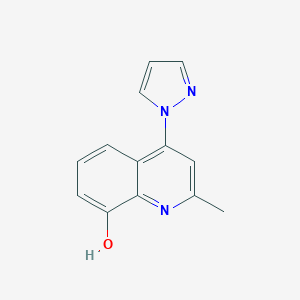
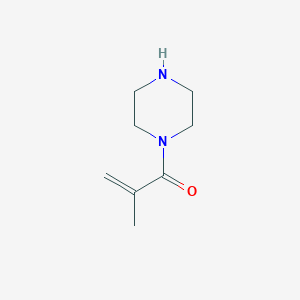
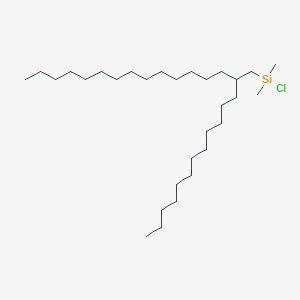
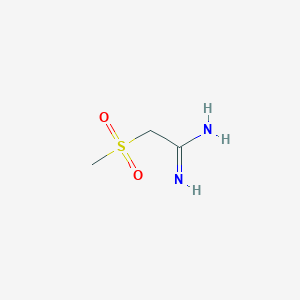
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
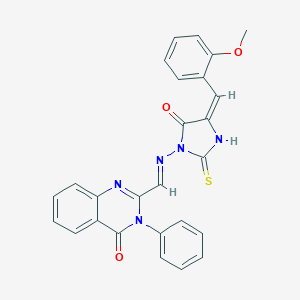
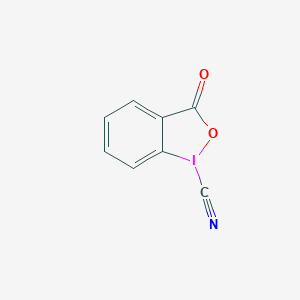
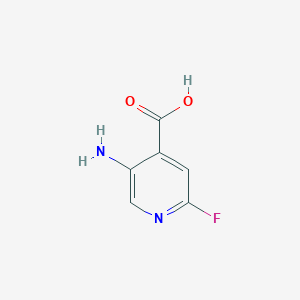
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
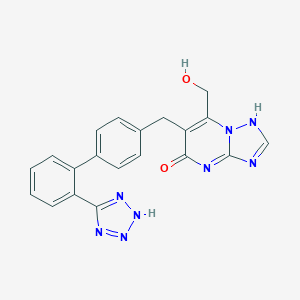
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)